An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromobenzyl)-1H-benzimidazole
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromobenzyl)-1H-benzimidazole
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of 2-(4-Bromobenzyl)-1H-benzimidazole, tailored for researchers, scientists, and drug development professionals. This document synthesizes available data to facilitate further investigation and application of this compound.
Core Physicochemical Properties
Quantitative data for 2-(4-Bromobenzyl)-1H-benzimidazole and its closely related analogs are summarized below. Direct experimental values for the target compound are limited in the available literature; therefore, data from reliable computational predictions and analogous structures are included for a comprehensive profile.
Table 1: Physicochemical Data for 2-(4-Bromobenzyl)-1H-benzimidazole and Related Compounds
| Property | 2-(4-Bromobenzyl)-1H-benzimidazole | 2-(4-Bromobenzyl)-1-methyl-1H-benzo[d]imidazole | 5,6-Dichloro-2-(4-bromobenzyl)-1H-benzimidazole | Notes |
| Molecular Formula | C₁₄H₁₁BrN₂[1] | C₁₅H₁₃BrN₂ | C₁₄H₉BrCl₂N₂ | - |
| Molecular Weight | 287.15 g/mol [1] | 301.18 g/mol | 356.00 g/mol | - |
| Melting Point (°C) | Data not available | 119-121[2] | 234-235[3] | Experimental value for the N-methylated analog provides an estimate. |
| LogP (predicted) | 3.9[1] | Data not available | Data not available | A measure of lipophilicity. |
| pKa (predicted) | Data not available | Data not available | Data not available | The benzimidazole core is weakly basic. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF.[4] | Data not available | Data not available | General solubility profile for similar benzimidazole derivatives. |
| Appearance | White to off-white solid (inferred) | White solid[2] | Solid[3] | Based on related compounds. |
Table 2: Computed Properties for 2-(4-Bromobenzyl)-1H-benzimidazole
| Computed Property | Value | Source |
| IUPAC Name | 2-[(4-bromophenyl)methyl]-1H-benzimidazole | PubChem[1] |
| InChI | InChI=1S/C14H11BrN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | PubChem[1] |
| InChIKey | RCFICICMGDCINS-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Br | PubChem[1] |
| Heavy Atom Count | 17 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Experimental Protocols
General Synthesis of 2-Substituted Benzimidazoles
A common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation method. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. An alternative approach utilizes an aldehyde followed by an oxidation step.
Protocol: Synthesis via Condensation with an Aldehyde
This protocol is adapted from methodologies for synthesizing similar benzimidazole derivatives.
Materials:
-
o-Phenylenediamine
-
4-Bromobenzaldehyde
-
Ethanol
-
Ammonium chloride (NH₄Cl) or another suitable catalyst/oxidant
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of ammonium chloride (e.g., 30 mol%).
-
Stir the resulting mixture at 80°C for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate:hexane, 1:2 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate and wash it thoroughly with water.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2-(4-Bromobenzyl)-1H-benzimidazole.
Biological Activity and Potential Signaling Pathways
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal, antimicrobial, anthelmintic, and anticancer properties.[5][6] The specific biological activities of 2-(4-Bromobenzyl)-1H-benzimidazole have not been extensively reported, but based on the activities of structurally similar compounds, it is likely to exhibit antimicrobial and antifungal properties.
The mechanism of action for antifungal benzimidazoles often involves the inhibition of key enzymes in fungal metabolic pathways. For example, some benzimidazole derivatives are known to target 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes.[7][8] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.
Given the lack of specific signaling pathway data for the title compound, a logical workflow for its synthesis and preliminary biological screening is presented below.
Caption: General workflow for the synthesis and biological evaluation of 2-(4-Bromobenzyl)-1H-benzimidazole.
This diagram illustrates a logical progression from starting materials to a purified and characterized compound, followed by initial biological screening to identify potential therapeutic activities. This workflow is a standard approach in drug discovery and medicinal chemistry for novel compounds.
References
- 1. 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | C14H11BrN2 | CID 14289791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-(4-Chlorobenzyl)-1H-benzimidazole: Properties, Uses, Synthesis & Safety Data | Trusted Chemical Supplier in China [chemheterocycles.com]
- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
